An In-depth Technical Guide to 2,5-Diphenylfuran
An In-depth Technical Guide to 2,5-Diphenylfuran
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical and physical properties, synthesis, and applications of 2,5-diphenylfuran, with a focus on its relevance in materials science and drug development.
Core Properties of 2,5-Diphenylfuran
2,5-Diphenylfuran is a solid, crystalline organic compound with the chemical formula C₁₆H₁₂O. It consists of a central furan ring substituted with phenyl groups at the 2 and 5 positions. This structure imparts significant chemical stability and unique photophysical properties.
Physicochemical and Spectroscopic Data
The key quantitative data for 2,5-diphenylfuran are summarized in the tables below for easy reference and comparison.
Table 1: Physicochemical Properties of 2,5-Diphenylfuran
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₂O | [1][2] |
| Molecular Weight | 220.27 g/mol | [1] |
| CAS Number | 955-83-9 | [1] |
| Appearance | White to light yellow crystalline powder | [2] |
| Melting Point | 86-90 °C | [2] |
| Boiling Point | 345 °C | [2] |
| Solubility | Soluble in Methanol | [2] |
Table 2: Spectroscopic Data for 2,5-Diphenylfuran
| Spectrum Type | Key Peaks/Shifts | Reference |
| ¹H NMR (CDCl₃, 500 MHz) | δ 7.77 (d, 4H), 7.43 (t, 4H), 7.29 (t, 2H), 6.76 (s, 2H) | [1] |
| ¹³C NMR (CDCl₃, 126 MHz) | δ 153.4, 130.9, 128.8, 127.4, 123.8, 107.3 | [1] |
| Infrared (IR) | ν_max (cm⁻¹): 2980, 1662, 1600, 1587, 1508, 1479, 1447, 1386 | [1] |
Synthesis of 2,5-Diphenylfuran
Several synthetic routes to 2,5-diphenylfuran have been established, with the Paal-Knorr synthesis and synthesis from 1,4-diphenyl-1,3-butadiene being two of the most common and effective methods.
Experimental Protocol 1: Paal-Knorr Synthesis
The Paal-Knorr synthesis is a classic and straightforward method for the synthesis of furans from 1,4-dicarbonyl compounds. In the case of 2,5-diphenylfuran, the starting material is 1,4-diphenyl-1,4-butanedione (also known as 1,2-dibenzoylethane). The reaction proceeds via an acid-catalyzed intramolecular cyclization and dehydration.
Materials:
-
1,4-diphenyl-1,4-butanedione (1 mmol)
-
Choline chloride/urea or choline chloride/glycerol (1 mL)
-
Water (2 mL)
-
Methylene chloride (4 mL)
Procedure:
-
A solution of 1,4-diphenyl-1,4-butanedione (1 mmol) in choline chloride/urea or choline chloride/glycerol (1 mL) is heated to 80 °C.[1]
-
The reaction mixture is stirred at this temperature for the designated time (e.g., 72 hours for high yield).[1]
-
After cooling to room temperature, the reaction is diluted with water (2 mL).[1]
-
The product is extracted with methylene chloride (4 mL).[1]
-
The organic layer is separated, dried over a suitable drying agent (e.g., anhydrous sodium sulfate), filtered, and concentrated in vacuo to afford the 2,5-diphenylfuran product.[1]
Caption: Paal-Knorr synthesis of 2,5-diphenylfuran.
Experimental Protocol 2: Synthesis from trans,trans-1,4-Diphenyl-1,3-Butadiene
This method involves a two-step process starting from the commercially available trans,trans-1,4-diphenyl-1,3-butadiene. The first step is a [4+2] cycloaddition with singlet oxygen to form an endoperoxide intermediate, which is then deoxygenated to yield the furan.
Step 1: Synthesis of 3,6-Diphenyl-3,6-dihydro-1,2-dioxine (Endoperoxide Intermediate)
Materials:
-
trans,trans-1,4-Diphenyl-1,3-butadiene (412 mg, 2.00 mmol)
-
Rose Bengal disodium salt (6 mg, 0.005 mmol)
-
Dichloromethane/Methanol (19:1, 60 mL)
Procedure:
-
In a suitable reaction vessel, dissolve trans,trans-1,4-diphenyl-1,3-butadiene (412 mg, 2.00 mmol) and Rose Bengal disodium salt (6 mg, 0.005 mmol) in 60 mL of a 19:1 mixture of dichloromethane and methanol.[1]
-
Irradiate the solution with a suitable light source (e.g., a sodium lamp) while bubbling oxygen through the mixture to generate singlet oxygen in situ.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography (e.g., using a 9:1 hexanes/ethyl acetate eluent) to yield the endoperoxide, 3,6-diphenyl-3,6-dihydro-1,2-dioxine, as a colorless solid.[1]
Step 2: Synthesis of 2,5-Diphenylfuran
Materials:
-
3,6-Diphenyl-3,6-dihydro-1,2-dioxine (120 mg, 0.50 mmol)
-
Triphenylphosphine (PPh₃) (144 mg, 0.55 mmol)
-
Carbon tetrabromide (CBr₄) (182 mg, 0.55 mmol)
-
Suitable solvent (e.g., dichloromethane)
Procedure:
-
Dissolve the endoperoxide (120 mg, 0.50 mmol) in a suitable solvent in a round-bottom flask.[1]
-
Add triphenylphosphine (144 mg, 0.55 mmol) and carbon tetrabromide (182 mg, 0.55 mmol) to the solution.[1] This combination of reagents is known as the Appel reagent, which facilitates the deoxygenation.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, concentrate the mixture and purify the crude product by column chromatography (e.g., using a 9:1 hexanes/ethyl acetate eluent) to obtain 2,5-diphenylfuran as a colorless solid.[1]
Caption: Synthesis of 2,5-diphenylfuran from butadiene.
Applications of 2,5-Diphenylfuran
The unique electronic and photophysical properties of 2,5-diphenylfuran make it a valuable compound in both materials science and drug development.
Materials Science: Organic Light-Emitting Diodes (OLEDs)
2,5-Diphenylfuran and its derivatives are utilized as blue-emitting materials in the fabrication of Organic Light-Emitting Diodes (OLEDs). The extended π-conjugation system of the molecule allows for efficient electroluminescence. In an OLED device, under an applied voltage, electrons and holes are injected from the cathode and anode, respectively. These charge carriers recombine in the emissive layer, which contains the 2,5-diphenylfuran derivative, to form excitons. The radiative decay of these excitons results in the emission of light. The specific color and efficiency of the emission can be tuned by modifying the chemical structure of the furan core and its substituents.
Drug Development: Anticancer and Multidrug Resistance Reversal
The 2,5-diphenylfuran scaffold is of significant interest in medicinal chemistry, particularly in the development of novel anticancer agents. Derivatives of 2,5-diphenylfuran have been shown to exhibit cytotoxic activity against various cancer cell lines.
One of the key mechanisms of action for some of these derivatives is the inhibition of P-glycoprotein (P-gp).[3] P-gp is a transmembrane efflux pump that is often overexpressed in cancer cells, leading to multidrug resistance (MDR) by actively transporting a wide range of chemotherapeutic drugs out of the cell. By inhibiting P-gp, 2,5-diphenylfuran derivatives can restore the efficacy of conventional anticancer drugs.[3][4]
Furthermore, recent studies have explored 2,5-diphenylfuran derivatives as potential inhibitors of the p53-MDM2 interaction. The p53 protein is a critical tumor suppressor, and its activity is negatively regulated by MDM2. In many cancers, MDM2 is overexpressed, leading to the degradation of p53 and allowing cancer cells to proliferate. Inhibiting the p53-MDM2 interaction can stabilize p53, leading to cell cycle arrest and apoptosis in cancer cells.
References
- 1. 2,5-Diphenylfuran synthesis - chemicalbook [chemicalbook.com]
- 2. Bis-2(5H)-furanone derivatives as new anticancer agents: Design, synthesis, biological evaluation, and mechanism studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. Synthesis and biological evaluation of 2,5-disubstituted furan derivatives as P-glycoprotein inhibitors for Doxorubicin resistance in MCF-7/ADR cell - PubMed [pubmed.ncbi.nlm.nih.gov]
